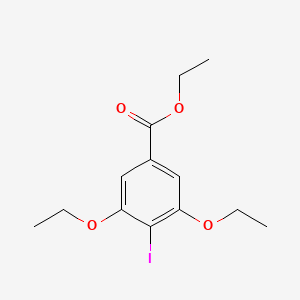

Ethyl 3,5-diethoxy-4-iodobenzoate

Descripción

Ethyl 3,5-diethoxy-4-iodobenzoate is a substituted benzoate ester characterized by ethoxy groups at the 3- and 5-positions and an iodine atom at the 4-position of the aromatic ring. The iodine substituent enhances electrophilic reactivity, while the ethoxy groups contribute to solubility in polar organic solvents and influence steric and electronic properties .

Propiedades

Fórmula molecular |

C13H17IO4 |

|---|---|

Peso molecular |

364.18 g/mol |

Nombre IUPAC |

ethyl 3,5-diethoxy-4-iodobenzoate |

InChI |

InChI=1S/C13H17IO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3 |

Clave InChI |

PFOAQLLKKIZEDC-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC(=CC(=C1I)OCC)C(=O)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Ethyl Benzoate Derivatives

Ethyl benzoate derivatives differ primarily in the type, position, and number of substituents on the aromatic ring. Below is a comparative analysis of Ethyl 3,5-diethoxy-4-iodobenzoate and its analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Iodine vs. Other Halogens : this compound contains a single iodine atom, whereas Ethyl 4-(allyloxy)-3,5-diiodobenzoate (CAS 91446-76-3) has two iodine atoms at the 3- and 5-positions. The diiodo analogue likely exhibits greater steric hindrance and higher molecular weight, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ethoxy vs. Allyloxy Groups : The ethoxy groups in the target compound confer electron-donating effects, stabilizing the aromatic ring, while the allyloxy group in the diiodo analogue introduces unsaturation, enabling participation in Diels-Alder or radical reactions .

- Bioactive Analogues : Compounds like I-6230 and I-6273 () incorporate heterocyclic moieties (pyridazine, isoxazole) that enhance binding to biological targets, a feature absent in the simpler ethoxy-iodo derivative .

- Synthetic Utility : Compound 5 (), though structurally distinct, demonstrates the role of crystallization in isolating benzoate derivatives with complex heterocyclic appendages, achieving a 74% yield and defined melting point .

Physicochemical Properties

- Solubility: this compound is expected to exhibit moderate solubility in ethanol and dichloromethane due to its ethoxy groups, contrasting with the diiodo analogue (CAS 91446-76-3), which may have lower solubility in polar solvents due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.